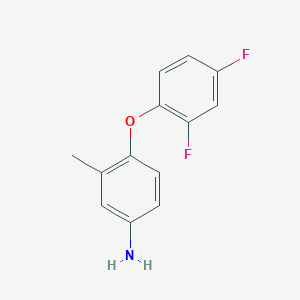

4-(2,4-Difluorophenoxy)-3-methylaniline

Descripción

4-(2,4-Difluorophenoxy)-3-methylaniline (CAS: Not explicitly provided; molecular formula: C₁₃H₁₁F₂NO) is a fluorinated aromatic amine featuring a 2,4-difluorophenoxy substituent at the para position of a 3-methylaniline core. This compound is classified as a pharmaceutical intermediate, indicating its role in synthesizing active pharmaceutical ingredients (APIs) or biologics .

Propiedades

IUPAC Name |

4-(2,4-difluorophenoxy)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-8-6-10(16)3-5-12(8)17-13-4-2-9(14)7-11(13)15/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDXMNYEMDVZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenoxy)-3-methylaniline typically involves the following steps:

Nitration: The starting material, 2,4-difluorophenol, is nitrated to form 2,4-difluoro-1-nitrobenzene.

Reduction: The nitro group in 2,4-difluoro-1-nitrobenzene is reduced to form 2,4-difluoroaniline.

Coupling Reaction: The 2,4-difluoroaniline is then coupled with 3-methylphenol under suitable conditions to yield 4-(2,4-Difluorophenoxy)-3-methylaniline.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,4-Difluorophenoxy)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The fluorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.

Aplicaciones Científicas De Investigación

4-(2,4-Difluorophenoxy)-3-methylaniline has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(2,4-Difluorophenoxy)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to altered biochemical activity.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-difluorophenoxy group (-O-C₆H₃F₂) is electron-withdrawing, stabilizing the aniline ring and directing electrophilic substitution. In contrast, the 3-methyl group (-CH₃) is electron-donating, increasing electron density at the ortho/para positions .

- Nitro-Substituted Analogs: Compounds like 3-(2,4-Difluorophenoxy)-5-nitroaniline exhibit higher reactivity due to the nitro group (-NO₂), making them prone to reduction or nucleophilic displacement. This contrasts with the methyl group in 4-(2,4-Difluorophenoxy)-3-methylaniline, which enhances steric hindrance without significant electronic destabilization .

- Pharmacological Relevance: The difluorophenoxy moiety is a common motif in kinase inhibitors (e.g., pamapimod), where fluorine atoms improve binding affinity and metabolic stability. The simpler structure of 4-(2,4-Difluorophenoxy)-3-methylaniline suggests its utility as a precursor for such APIs .

Pharmacological and Industrial Relevance

- Bioavailability: Fluorine atoms enhance lipophilicity and membrane permeability, as seen in pamapimod. The 3-methyl group in 4-(2,4-Difluorophenoxy)-3-methylaniline may further modulate solubility, critical for oral drug formulations .

- Patent Activity: discloses a patent for a pyrrolo-pyridine derivative containing the 4-(2,4-difluorophenoxy) group, underscoring its importance in oncology drug development. The methyl substituent in the target compound could similarly optimize pharmacokinetics in such APIs .

Actividad Biológica

4-(2,4-Difluorophenoxy)-3-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H11F2NO

- Molecular Weight : 235.23 g/mol

- CAS Number : 946785-41-7

The biological activity of 4-(2,4-Difluorophenoxy)-3-methylaniline is primarily attributed to its ability to interact with various biological targets due to its aromatic amine structure. The difluorophenoxy group enhances its lipophilicity and may influence its binding affinity to target proteins.

Target Proteins

- Bromodomain and Extra-Terminal (BET) Proteins : The compound has shown promise as an inhibitor of BET proteins, which are involved in regulating gene expression and have been implicated in cancer progression.

- VEGFR Inhibition : Preliminary studies suggest that it may act as a VEGFR inhibitor, similar to other compounds in the same class, potentially impacting angiogenesis in tumors.

Anticancer Activity

Recent studies have indicated that 4-(2,4-Difluorophenoxy)-3-methylaniline exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HepG2 | 6.5 |

| A549 | 4.8 |

These values suggest that the compound has a moderate level of potency against these cell lines, comparable to established chemotherapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Study 1: In Vitro Cytotoxicity Assessment

A study conducted by Liu et al. evaluated the cytotoxic effects of 4-(2,4-Difluorophenoxy)-3-methylaniline against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 4.8 to 6.5 µM across different cell lines .

Study 2: VEGFR Inhibition

In another investigation focusing on vascular endothelial growth factor receptor (VEGFR) inhibition, the compound was tested alongside known inhibitors such as sorafenib. The results showed that it effectively inhibited VEGFR activity with an IC50 value lower than that of sorafenib, suggesting enhanced therapeutic potential for targeting angiogenesis in tumors .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 4-(2,4-Difluorophenoxy)-3-methylaniline is still under investigation; however, preliminary data suggest it may undergo metabolic activation through N-hydroxylation pathways common to aromatic amines. Toxicity studies indicate low cytotoxicity towards normal cells compared to cancerous cells, which is advantageous for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.